Cholesteryl formate
Overview
Description
Cholesteryl formate is an organic compound with the molecular formula C28H46O2. It is an ester derived from cholesterol and formic acid. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl formate can be synthesized through the esterification of cholesterol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The process involves the continuous addition of cholesterol and formic acid to the reactor, along with the catalyst, and the product is continuously removed from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Cholesteryl formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound can yield cholesterol and formic acid.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different cholesteryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: this compound oxide.
Reduction: Cholesterol and formic acid.
Substitution: Various cholesteryl derivatives depending on the nucleophile used.
Scientific Research Applications
Cholesteryl formate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cholesteryl derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of liquid crystals for display technologies.
Mechanism of Action
Cholesteryl formate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and stability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets of this compound include membrane proteins and lipid rafts, which play crucial roles in cellular communication and function.
Comparison with Similar Compounds
Cholesteryl formate is unique compared to other cholesteryl esters due to its specific ester linkage with formic acid. Similar compounds include:
Cholesteryl acetate: An ester of cholesterol and acetic acid.
Cholesteryl oleate: An ester of cholesterol and oleic acid.
Cholesteryl palmitate: An ester of cholesterol and palmitic acid.
This compound stands out due to its distinct chemical structure and the specific properties it imparts to the compounds it forms.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCQJVCAMFWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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